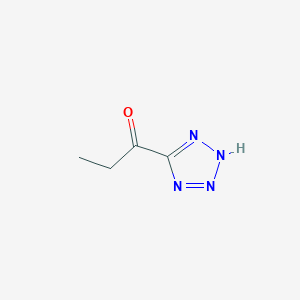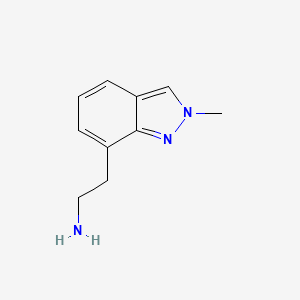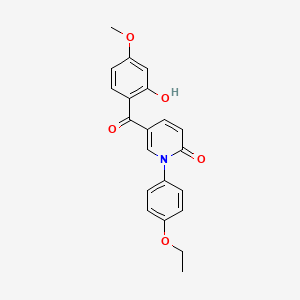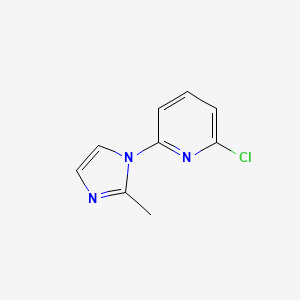
1-(1H-Tetrazol-5-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The unique structure of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one, featuring a tetrazole ring attached to a propanone moiety, makes it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
The synthesis of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of sodium azide with a suitable nitrile under mild conditions, often catalyzed by zinc salts . Another method includes the use of powerful diazotizing reagents like fluorosulfonyl azide, which enables the transformation of amidines and guanidines into tetrazole derivatives in an aqueous environment . Industrial production methods typically involve multicomponent reactions, such as the Ugi-azide reaction, which allows for the efficient synthesis of complex tetrazole-containing compounds in a one-pot process .
Analyse Des Réactions Chimiques
1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Cycloaddition: The tetrazole ring can undergo cycloaddition reactions with alkenes or alkynes to form more complex heterocyclic structures
Common reagents used in these reactions include sodium azide, zinc chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one involves its interaction with various molecular targets. The tetrazole ring can act as an electron donor or acceptor, influencing the reactivity of the compound. In biological systems, tetrazoles can inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites, thereby blocking enzymatic activity . The specific pathways involved depend on the particular application and target molecule.
Comparaison Avec Des Composés Similaires
1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one can be compared with other tetrazole-containing compounds, such as:
1H-1,2,3,4-tetrazol-5-amine: Similar in structure but with an amine group instead of a propanone moiety.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: A more complex structure with additional rings, used in medicinal chemistry.
5-nitro-2H-tetrazol-2-yl-methyl nitrate: An energetic material with applications in explosives.
The uniqueness of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-one lies in its specific combination of the tetrazole ring and the propanone moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H6N4O |
|---|---|
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
1-(2H-tetrazol-5-yl)propan-1-one |
InChI |
InChI=1S/C4H6N4O/c1-2-3(9)4-5-7-8-6-4/h2H2,1H3,(H,5,6,7,8) |
Clé InChI |
GJMUOBKFXWDDQI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=NNN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)







